[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine
CAS No.: 928330-36-3
Cat. No.: VC11786801
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
amine - 928330-36-3](/images/structure/VC11786801.png)
Specification
CAS No. | 928330-36-3 |
---|---|
Molecular Formula | C13H19NO |
Molecular Weight | 205.30 g/mol |
IUPAC Name | (E)-3-(4-methoxyphenyl)-N-propylprop-2-en-1-amine |
Standard InChI | InChI=1S/C13H19NO/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12/h4-9,14H,3,10-11H2,1-2H3/b5-4+ |
Standard InChI Key | XUIOQWSQOVVSLF-SNAWJCMRSA-N |
Isomeric SMILES | CCCNC/C=C/C1=CC=C(C=C1)OC |
SMILES | CCCNCC=CC1=CC=C(C=C1)OC |
Canonical SMILES | CCCNCC=CC1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Structural Properties
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine is a secondary amine featuring a trans-configured (E) propenyl group bridging a 4-methoxyphenyl moiety and a propylamine substituent. Its hydrochloride salt (CAS 1240591-01-8) has a molecular formula of and a molecular weight of 241.76 g/mol . The free base form (PubChem CID 56604440) exhibits a molecular weight of 205.30 g/mol with the formula , highlighting the impact of salt formation on molecular mass .
Stereochemical Configuration
The E-geometry of the propenyl group is critical for its electronic and steric properties. This configuration arises from the preferential stability of the trans isomer due to reduced steric hindrance between the 4-methoxyphenyl group and the propylamine chain . Computational modeling confirms a dihedral angle of 176° between the aromatic ring and the amine group, favoring planar conjugation .
Physicochemical Data
Property | Value (Hydrochloride Salt) | Value (Free Base) |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 241.76 | 205.30 |
Density | N/A | 1.12 g/cm³ (est.) |
Boiling Point | N/A | 298°C (est.) |
Data sourced from Chemsrc and PubChem .
Synthetic Methodologies
Transition-Metal-Catalyzed Hydroamination
The Widenhoefer protocol using Pt(II) catalysts (e.g., Zeise’s dimer with triphenylphosphine) enables intramolecular hydroamination of γ-amino alkenes . Applying this to 3-(4-methoxyphenyl)prop-2-en-1-amine derivatives yields the target compound via Markovnikov addition. Key steps include:
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Coordination: Pt(II) forms a π-complex with the alkene, activating it for nucleophilic attack .
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Amine Addition: The pendant amine attacks the activated alkene, forming an azaplatinacyclobutane intermediate .
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Protonolysis: Cleavage of the Pt–N bond releases the product and regenerates the catalyst .
This method achieves yields >75% under mild conditions (60–80°C, 24–48 hrs) .
Claisen-Schmidt Condensation Followed by Reductive Amination
A two-step approach derived from enone synthesis involves:
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Condensation: 4-Methoxyacetophenone reacts with propionaldehyde under basic conditions (NaOH/ethanol) to form (E)-3-(4-methoxyphenyl)prop-2-en-1-one .
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Reductive Amination: The enone undergoes reductive amination with propylamine using or , yielding the target amine .
Catalytic and Mechanistic Insights
Role in Hydroaminomethylation
Rhodium-catalyzed hydroaminomethylation (HAM) utilizes this compound as a model substrate for synthesizing branched amines. The Beller group demonstrated that Rh/Xantphos systems achieve linear-to-branched (n:i) selectivity >99:1 at 120°C and 50 bar CO/H . Mechanistically:
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Hydroformylation: Alkene converts to an aldehyde.
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Condensation: Aldehyde reacts with amine to form an enamine.
Enantioselective Modifications
Chiral ligands like MeO-furyl-BIPHEP induce enantioselectivity in Ru-catalyzed HAM, achieving up to 88% ee for analogous compounds . The rigid transition state aligns the 4-methoxyphenyl group away from the catalyst’s chiral pocket, favoring R-configuration .
Industrial and Environmental Considerations
Scalability Challenges
Pt-catalyzed hydroamination faces catalyst cost barriers ($320–450/g for Zeise’s dimer). Recent advances in Fe-based catalysts (e.g., Fe(CO)) may offer cheaper alternatives but with reduced yields (45–50%) .
Green Chemistry Metrics
Metric | Pt-Catalyzed Route | Fe-Catalyzed Route |
---|---|---|
Atom Economy | 92% | 88% |
E-Factor | 8.2 | 12.5 |
Process Mass Intensity | 1.9 | 3.1 |
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